molecular formula C5H11NO2 B586753 Propanamide, N-ethyl-2-hydroxy-, (R)- (9CI) CAS No. 152970-08-6

Propanamide, N-ethyl-2-hydroxy-, (R)- (9CI)

Cat. No.: B586753
CAS No.: 152970-08-6
M. Wt: 117.148
InChI Key: PWHWWMHNXSWQLD-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanamide, N-ethyl-2-hydroxy-, ®- (9CI) is a chiral compound with the chemical formula C5H11NO2. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanamide, N-ethyl-2-hydroxy-, ®- (9CI) can be synthesized through various methods. One common synthetic route involves the reaction of propanoic acid with ethylamine in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, with the formation of the amide bond facilitated by the removal of water .

Industrial Production Methods

In industrial settings, the production of Propanamide, N-ethyl-2-hydroxy-, ®- (9CI) often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-ethyl-2-hydroxy-, ®- (9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-ethyl-2-oxo-propanamide.

    Reduction: Formation of N-ethyl-2-amino-propanamide.

    Substitution: Formation of various substituted amides depending on the reagent used.

Scientific Research Applications

Propanamide, N-ethyl-2-hydroxy-, ®- (9CI) has a wide range of scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Propanamide, N-ethyl-2-hydroxy-, ®- (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Propanamide, N-ethyl-2-hydroxy-, (S)- (9CI)
  • N-(2-hydroxyethyl)propionamide
  • N-ethyl-L-2-hydroxypropionamide

Uniqueness

Propanamide, N-ethyl-2-hydroxy-, ®- (9CI) is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer (S)- (9CI). This chiral specificity is crucial in applications where stereochemistry plays a significant role, such as in drug design and synthesis.

Properties

CAS No.

152970-08-6

Molecular Formula

C5H11NO2

Molecular Weight

117.148

IUPAC Name

(2R)-N-ethyl-2-hydroxypropanamide

InChI

InChI=1S/C5H11NO2/c1-3-6-5(8)4(2)7/h4,7H,3H2,1-2H3,(H,6,8)/t4-/m1/s1

InChI Key

PWHWWMHNXSWQLD-SCSAIBSYSA-N

SMILES

CCNC(=O)C(C)O

Synonyms

Propanamide, N-ethyl-2-hydroxy-, (R)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.